Phenoxyacetonitrile

Description

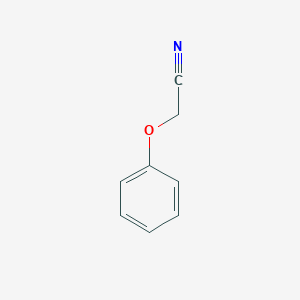

Structure

3D Structure

Properties

IUPAC Name |

2-phenoxyacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO/c9-6-7-10-8-4-2-1-3-5-8/h1-5H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLLSCJFPVSQXDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60287158 | |

| Record name | Phenoxyacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60287158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3598-14-9 | |

| Record name | 2-Phenoxyacetonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003598149 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3598-14-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49354 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenoxyacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60287158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenoxyacetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Phenoxyacetonitrile | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QU78TF2FK8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Phenoxyacetonitrile: A Comprehensive Technical Guide for Researchers

CAS Number: 3598-14-9

Chemical Formula: C₈H₇NO

Molecular Weight: 133.15 g/mol

This technical guide provides an in-depth overview of phenoxyacetonitrile, a versatile chemical intermediate with applications in medicinal chemistry and drug development. The document covers its chemical structure, physical and chemical properties, a detailed experimental protocol for its synthesis, and insights into the biological activities of its derivatives.

Chemical and Physical Properties

This compound is a clear, colorless to light yellow-brown liquid. Its key quantitative properties are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| CAS Number | 3598-14-9 | [1] |

| Molecular Formula | C₈H₇NO | |

| Molecular Weight | 133.15 g/mol | [2] |

| Boiling Point | 235-238 °C | [2] |

| Density | 1.09 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.524 | [2] |

| Flash Point | >110 °C (>230 °F) |

Chemical Structure

The structure of this compound consists of a phenyl group linked to an acetonitrile group through an ether linkage.

Caption: Chemical structure of this compound.

Experimental Protocol: Synthesis via Williamson Ether Synthesis

The most common method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide from an α-haloacetonitrile by a phenoxide ion. The phenoxide is generated in situ by treating phenol with a base.

Materials:

-

Phenol

-

Chloroacetonitrile (or Bromoacetonitrile)

-

Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)

-

Acetone or Dimethylformamide (DMF)

-

Dichloromethane (for extraction)

-

Saturated brine solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (for elution)

Procedure:

-

Formation of the Phenoxide: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenol (1.0 equivalent) in a suitable solvent such as acetone or DMF.

-

Add a base (1.1-1.5 equivalents), such as potassium carbonate or sodium hydride, to the solution.

-

Stir the mixture at room temperature for 30-60 minutes to ensure the complete formation of the phenoxide ion.

-

Nucleophilic Substitution: To the phenoxide solution, add chloroacetonitrile or bromoacetonitrile (1.1 equivalents).

-

Heat the reaction mixture to a temperature between 50-100 °C.

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-8 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and filter to remove any inorganic salts.

-

Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

-

Dissolve the crude product in dichloromethane and wash with a saturated brine solution to remove any remaining water-soluble impurities.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude this compound by flash column chromatography on silica gel, using a hexane-ethyl acetate solvent system as the eluent.

-

Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain pure this compound.

Caption: Experimental workflow for the synthesis of this compound.

Biological Activity and Signaling Pathways of Derivatives

This compound serves as a crucial building block in the synthesis of various biologically active molecules. Its derivatives have shown promise in several therapeutic areas.

Vasodilator Activity:

Derivatives of this compound have been investigated for their vasodilator properties. While the specific signaling pathway for a this compound-derived vasodilator has not been definitively elucidated in the available literature, a putative mechanism can be proposed based on the common pathways of vasodilation.[3][4][5] Many vasodilators exert their effects by increasing the intracellular concentration of cyclic guanosine monophosphate (cGMP) in vascular smooth muscle cells. This leads to the activation of protein kinase G (PKG), which in turn phosphorylates several downstream targets, ultimately resulting in a decrease in intracellular calcium levels and smooth muscle relaxation.

References

- 1. Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents [mdpi.com]

- 2. youtube.com [youtube.com]

- 3. Vasodilator Compounds Derived from Plants and Their Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Vasodilator compounds derived from plants and their mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Vasodilators - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Spectroscopic Profile of Phenoxyacetonitrile: A Technical Guide for Researchers

An in-depth guide to the spectral characteristics of phenoxyacetonitrile, tailored for researchers, scientists, and professionals in drug development. This document provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, alongside detailed experimental protocols and a visualization of a key synthetic pathway.

Introduction

This compound, a versatile organic compound, serves as a crucial building block in the synthesis of various pharmaceutical and agrochemical agents. Its chemical structure, featuring a phenoxy group attached to an acetonitrile moiety, imparts unique reactivity and biological properties. A thorough understanding of its spectroscopic characteristics is paramount for its identification, characterization, and quality control in research and development settings. This technical guide presents a consolidated repository of its spectral data, detailed methodologies for data acquisition, and a visual representation of its synthesis.

Spectroscopic Data

The following sections provide a detailed analysis of the NMR, IR, and mass spectrometry data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.35 - 7.28 | m | 2H | Ar-H (meta) |

| 7.03 - 6.98 | m | 1H | Ar-H (para) |

| 6.95 - 6.92 | m | 2H | Ar-H (ortho) |

| 4.75 | s | 2H | O-CH₂ |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 157.0 | Ar-C (ipso, attached to O) |

| 129.7 | Ar-C (meta) |

| 122.0 | Ar-C (para) |

| 116.5 | CN |

| 115.0 | Ar-C (ortho) |

| 51.8 | O-CH₂ |

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound is characterized by several key absorption bands.

Table 3: Infrared (IR) Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3060 - 3040 | Medium | Aromatic C-H stretch |

| ~2930 | Weak | Aliphatic C-H stretch |

| ~2250 | Medium | C≡N (nitrile) stretch |

| ~1600, ~1490 | Strong | Aromatic C=C bending |

| ~1240 | Strong | Aryl-O-C stretch (asymmetric) |

| ~1030 | Strong | Aryl-O-C stretch (symmetric) |

| ~750, ~690 | Strong | Aromatic C-H out-of-plane bending |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its structural confirmation. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight (133.15 g/mol ).[1]

Table 4: Mass Spectrometry (MS) Fragmentation Data for this compound

| m/z | Relative Intensity (%) | Proposed Fragment |

| 133 | Moderate | [M]⁺ (Molecular Ion) |

| 94 | High | [C₆H₅OH]⁺ (Phenol) |

| 77 | High | [C₆H₅]⁺ (Phenyl cation) |

| 65 | Moderate | [C₅H₅]⁺ |

| 51 | Moderate | [C₄H₃]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

-

Sample Preparation: A solution of this compound (approximately 10-20 mg) is prepared in a deuterated solvent (e.g., CDCl₃, ~0.7 mL) in a 5 mm NMR tube. Tetramethylsilane (TMS) is often used as an internal standard (δ 0.00 ppm).

-

Data Acquisition:

-

¹H NMR: Spectra are typically recorded on a 300 or 400 MHz spectrometer. Key parameters include a 30° pulse width, an acquisition time of 3-4 seconds, and a relaxation delay of 1-2 seconds.

-

¹³C NMR: Spectra are acquired on the same instrument using a proton-decoupled pulse sequence. A larger number of scans is generally required due to the lower natural abundance of the ¹³C isotope.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: For a liquid sample like this compound, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Data Acquisition: The spectrum is recorded using an FTIR spectrometer. A background spectrum of the clean salt plates is first recorded and subsequently subtracted from the sample spectrum. Data is typically collected over a range of 4000-400 cm⁻¹.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

-

Data Acquisition:

-

Gas Chromatography (GC): A small volume of the sample solution (e.g., 1 µL) is injected into the GC, which separates the components of the sample. A common setup utilizes a capillary column (e.g., DB-5) with helium as the carrier gas and a temperature program that ramps from a lower temperature (e.g., 60°C) to a higher temperature (e.g., 250°C).

-

Mass Spectrometry (MS): The separated components from the GC elute directly into the mass spectrometer. Electron Ionization (EI) at 70 eV is a common method for generating ions, which are then analyzed by a mass analyzer (e.g., a quadrupole).

-

Synthesis Pathway Visualization

This compound is commonly synthesized via a Williamson ether synthesis. This reaction involves the deprotonation of phenol to form a phenoxide ion, which then acts as a nucleophile to attack an haloacetonitrile (e.g., chloroacetonitrile or bromoacetonitrile).

Conclusion

The spectroscopic data and protocols presented in this guide provide a comprehensive resource for the identification and characterization of this compound. The detailed NMR, IR, and MS data serve as a reliable reference for quality control and structural verification. The generalized experimental protocols offer a starting point for researchers to acquire high-quality spectral data. Furthermore, the visualization of the Williamson ether synthesis provides a clear understanding of a primary route to this important chemical intermediate. This technical guide is intended to support the ongoing research and development efforts in fields where this compound plays a critical role.

References

Spectroscopic Analysis of Phenoxyacetonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra of phenoxyacetonitrile. The document summarizes key quantitative data in structured tables, outlines detailed experimental protocols, and includes visualizations to illustrate the relationships between molecular structure and spectral features.

Introduction

This compound (C₆H₅OCH₂CN) is a versatile organic compound utilized in the synthesis of various pharmaceuticals and agrochemicals. A thorough understanding of its spectroscopic properties is crucial for its identification, purity assessment, and for monitoring chemical reactions in which it is a reactant or product. This guide offers a detailed examination of its ¹H NMR, ¹³C NMR, and IR spectra.

Quantitative Spectral Data

The following tables summarize the key quantitative data obtained from the NMR and IR spectral analyses of this compound.

¹H NMR Spectral Data

Table 1: ¹H NMR Chemical Shifts, Splitting Patterns, and Assignments for this compound

| Chemical Shift (δ) ppm | Splitting Pattern | Integration | Assignment |

| 7.35 - 7.28 | Multiplet | 2H | H-3, H-5 (meta) |

| 7.04 - 6.98 | Multiplet | 3H | H-2, H-4, H-6 (ortho, para) |

| 4.75 | Singlet | 2H | -OCH₂- |

Note: The assignments of the aromatic protons can be complex due to overlapping signals. The chemical shifts are referenced to a standard, typically tetramethylsilane (TMS) at 0 ppm.

¹³C NMR Spectral Data

Table 2: ¹³C NMR Chemical Shifts for this compound

| Chemical Shift (δ) ppm | Assignment |

| 157.0 | C-1 (quaternary) |

| 129.7 | C-3, C-5 (meta) |

| 122.0 | C-4 (para) |

| 116.5 | C-2, C-6 (ortho) |

| 115.8 | -CN (nitrile) |

| 51.7 | -OCH₂- |

Note: ¹³C NMR spectra are typically acquired with proton decoupling, resulting in singlet peaks for each unique carbon atom. The chemical shifts are referenced to a standard, such as the solvent peak (e.g., CDCl₃ at 77.16 ppm) or TMS.

IR Spectral Data

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration |

| 3060 - 3040 | Medium | Aromatic C-H stretch |

| 2930 - 2860 | Medium | Aliphatic C-H stretch (-CH₂-) |

| 2255 | Strong | C≡N stretch (nitrile) |

| 1600, 1495 | Strong | C=C stretch (aromatic ring) |

| 1245 | Strong | Aryl-O stretch (ether) |

| 1035 | Strong | C-O stretch (ether) |

| 750, 690 | Strong | C-H out-of-plane bend (monosubstituted benzene) |

Experimental Protocols

The following are detailed methodologies for acquiring high-quality NMR and IR spectra of this compound.

NMR Spectroscopy

Sample Preparation:

-

Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.

-

Ensure the solution is homogeneous. If necessary, gently warm the sample or use a vortex mixer to aid dissolution.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing if the solvent does not provide a suitable reference signal.

Instrument Parameters (¹H NMR):

-

Spectrometer Frequency: 400 MHz or higher is recommended for better signal dispersion.

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16 scans are generally adequate to achieve a good signal-to-noise ratio.

-

Spectral Width: A range of -2 to 12 ppm is appropriate.

Instrument Parameters (¹³C NMR):

-

Spectrometer Frequency: 100 MHz or higher.

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is standard.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: A larger number of scans (e.g., 128-1024) is required due to the low natural abundance of ¹³C.

-

Spectral Width: A range of 0 to 200 ppm is typically used.

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the spectrum to obtain pure absorption peaks.

-

Perform baseline correction to ensure a flat baseline.

-

Calibrate the chemical shift axis using the internal standard (TMS at 0 ppm) or the residual solvent peak.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

FT-IR Spectroscopy

Sample Preparation (Neat Liquid):

-

Place a single drop of this compound directly onto the center of a clean, dry attenuated total reflectance (ATR) crystal or between two salt plates (e.g., NaCl or KBr).

-

If using salt plates, gently press the top plate over the bottom plate to create a thin, uniform liquid film.

Instrument Parameters:

-

Technique: Attenuated Total Reflectance (ATR) or Transmission.

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

-

Background Scan: A background spectrum of the empty ATR crystal or clean salt plates should be acquired prior to the sample scan.

Data Processing:

-

The instrument software automatically subtracts the background spectrum from the sample spectrum.

-

The resulting spectrum is typically displayed in terms of transmittance or absorbance.

-

Identify and label the major absorption peaks.

Visualization of Spectroscopic Analysis Workflow

The following diagrams illustrate the logical flow of spectroscopic analysis and the relationship between the molecular structure of this compound and its spectral data.

Caption: Experimental workflow for the spectroscopic analysis of this compound.

Caption: Correlation of this compound's structural features with its NMR and IR spectral data.

An In-depth Technical Guide to the Physical and Chemical Properties of Phenoxyacetonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenoxyacetonitrile, a versatile organic compound, serves as a crucial building block in the synthesis of a variety of more complex molecules, including pharmaceuticals and other biologically active compounds. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound. It includes tabulated quantitative data, detailed experimental protocols for its synthesis and characterization, and a visual representation of its synthetic pathway. This document is intended to be a valuable resource for researchers, chemists, and professionals in the field of drug development.

Physical Properties

This compound is a clear, light yellow-brown liquid under standard conditions.[1] A summary of its key physical properties is presented in Table 1.

Table 1: Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₇NO | [1][2][3] |

| Molecular Weight | 133.15 g/mol | [2][3][4][5][6] |

| Appearance | Clear light yellow-brown liquid | [1] |

| Density | 1.09 g/mL at 25 °C | [3][5] |

| Boiling Point | 235-238 °C | [3][4][5] |

| 112 °C at 10 mmHg | [1] | |

| 76-238 °C at 0.5 torr | [1] | |

| Melting Point | -5 °C | [1] |

| Refractive Index (n20/D) | 1.524 | [1][3][4][5] |

| Flash Point | >230 °F (>110 °C) | [1][3] |

| Solubility | Insoluble in water.[7] Soluble in ether, alcohols, and acetone.[7] |

Chemical Properties

This compound is a stable compound under normal conditions.[1] Its chemical structure and identifiers are provided in Table 2.

Table 2: Chemical Identifiers of this compound

| Identifier | Value | Reference |

| IUPAC Name | 2-Phenoxyacetonitrile | [2] |

| CAS Number | 3598-14-9 | [2][3][4][5] |

| SMILES | C1=CC=C(C=C1)OCC#N | [2][4] |

| InChI | 1S/C8H7NO/c9-6-7-10-8-4-2-1-3-5-8/h1-5H,7H2 | [2] |

| InChIKey | VLLSCJFPVSQXDM-UHFFFAOYSA-N | [2][4] |

Reactivity and Stability:

This compound is stable but should be protected from excess heat.[1] It is incompatible with strong oxidizing agents.[1] Hazardous decomposition products include nitrogen oxides, carbon monoxide, and carbon dioxide.[1]

Experimental Protocols

Synthesis of this compound via Williamson Ether Synthesis

The most common method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the deprotonation of a phenol to form a phenoxide, which then acts as a nucleophile to attack an α-haloacetonitrile.

General Procedure:

-

Deprotonation of Phenol: To a solution of the substituted phenol (1.0 equivalent) in a suitable polar aprotic solvent such as acetone, acetonitrile, or DMF, a base (1.1 - 1.5 equivalents, e.g., K₂CO₃, NaH) is added.[8]

-

Formation of Phenoxide: The mixture is stirred at room temperature for 30 minutes to an hour to ensure the complete formation of the phenoxide ion.[8]

-

Nucleophilic Attack: An α-haloacetonitrile (e.g., chloroacetonitrile or bromoacetonitrile) is then added to the reaction mixture.

-

Reaction Completion: The reaction is typically heated to reflux and monitored for completion. The use of a phase transfer catalyst is highly recommended to improve the reaction rate, especially with weakly nucleophilic phenoxides.[8]

-

Work-up and Purification: After the reaction is complete, the crude product is worked up by washing with an aqueous base (e.g., 1M NaOH) to remove any unreacted acidic phenol.[8] If the product is an oil, purification is typically achieved by column chromatography.[8]

Spectroscopic Characterization

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve the this compound sample in a deuterated solvent, such as deuterated chloroform (CDCl₃).

-

Data Acquisition: Record the spectrum on an NMR spectrometer (e.g., 400 MHz). Chemical shifts are reported in parts per million (ppm) downfield from an internal standard, typically tetramethylsilane (TMS).

-

-

¹³C NMR Spectroscopy:

-

Sample Preparation: Prepare a solution of the compound in a suitable deuterated solvent (e.g., CDCl₃).

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Chemical shifts are referenced to the solvent peak (e.g., the central peak of the CDCl₃ triplet at 77.00 ppm).

-

3.2.2. Infrared (IR) Spectroscopy

-

Sample Preparation: The IR spectrum can be obtained from a neat liquid sample.

-

Data Acquisition: Use an FTIR spectrometer to record the spectrum. The data is typically plotted as percent transmittance versus wavenumber (cm⁻¹).

3.2.3. Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample into the mass spectrometer, often via gas chromatography (GC-MS).

-

Ionization: Use a suitable ionization technique, such as electron ionization (EI).

-

Data Acquisition: The mass spectrometer separates the resulting ions based on their mass-to-charge ratio (m/z), producing a mass spectrum.

Table 3: Spectroscopic Data for this compound

| Technique | Key Data | Reference |

| ¹H NMR | Spectral data available from Sigma-Aldrich Co. LLC. | [2] |

| ¹³C NMR | Spectral data available from A. Hardt, W. Bremser BASF Ludwigshafen (1982). | [2] |

| IR (FTIR) | Spectra have been recorded using a Bruker IFS 85 instrument. | [2] |

| Mass Spec. (GC-MS) | NIST Number: 343501, Top Peak m/z: 65, 2nd Highest m/z: 93, 3rd Highest m/z: 133. | [2] |

Biological Activity and Signaling Pathways

This compound is primarily utilized as a reactant in the synthesis of various derivatives with potential biological activities. For instance, it has been used in the preparation of [[(oxo)pyridazinyl]phenoxy]acetonitrile derivatives intended as vasodilators.[1] It is also a precursor in the synthesis of compounds like 2,4-dihydroxyphenoxyacetophenones and methylthio(phenoxy)acetonitrile.[5][9]

As of the date of this guide, there is no significant literature available that describes direct involvement of this compound in specific biological signaling pathways. Its role in drug development is predominantly as a starting material or intermediate in the chemical synthesis of more complex, biologically active molecules.

Safety and Handling

This compound is harmful if swallowed, in contact with skin, or if inhaled.[2] It is classified as an acute toxicant.[4][5]

-

Handling: Use only in a chemical fume hood.[1] Avoid breathing vapor, mist, or gas.[1] Avoid contact with skin, eyes, and clothing.[1] Wash thoroughly after handling.[1]

-

Storage: Store in a cool, dry place in a tightly closed container.[1]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.[10] A multi-purpose combination respirator cartridge is recommended.[4]

Conclusion

This compound is a valuable chemical intermediate with well-defined physical and chemical properties. This guide provides essential data and protocols to support its use in research and development, particularly in the synthesis of novel compounds with potential therapeutic applications. A thorough understanding of its characteristics and safe handling procedures is crucial for its effective and responsible utilization in the laboratory.

References

- 1. community.wvu.edu [community.wvu.edu]

- 2. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 3. Williamson Synthesis [organic-chemistry.org]

- 4. cactus.utahtech.edu [cactus.utahtech.edu]

- 5. studylib.net [studylib.net]

- 6. Protocols | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. rsc.org [rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. benchchem.com [benchchem.com]

Synthesis and Characterization of Novel Phenoxyacetonitrile Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of novel phenoxyacetonitrile derivatives. These compounds are of significant interest in medicinal chemistry due to their versatile biological activities, including antimicrobial and anticancer properties.[1][2][3] This document outlines detailed experimental protocols, data presentation in a structured format, and visualizations of key chemical transformations and potential biological pathways.

Core Synthesis Strategies

The synthesis of this compound derivatives can be broadly approached through two primary methods: Williamson ether synthesis to form the core this compound structure, followed by diversification through reactions such as the Knoevenagel condensation.

Williamson Ether Synthesis for Substituted Phenoxyacetonitriles

A foundational method for synthesizing the this compound scaffold is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a haloacetonitrile by a substituted phenoxide ion.

General Procedure:

To a solution of a substituted phenol (1.0 equivalent) in a suitable polar aprotic solvent such as acetone, acetonitrile, or DMF, a base (1.1-1.5 equivalents, e.g., anhydrous potassium carbonate or sodium hydride) is added. The resulting mixture is stirred at room temperature for 30-60 minutes to facilitate the formation of the phenoxide. Subsequently, a haloacetonitrile, typically chloroacetonitrile or bromoacetonitrile (1.0-1.2 equivalents), is added, and the reaction mixture is heated to reflux. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is worked up by partitioning between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with an aqueous base to remove unreacted phenol, followed by brine, and then dried over an anhydrous salt (e.g., Na₂SO₄). The crude product is purified by column chromatography or recrystallization.[4]

Experimental Workflow for Williamson Ether Synthesis

References

- 1. Synthesis and Anticancer and Antimicrobial Evaluation of Novel Ether-linked Derivatives of Ornidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bhu.ac.in [bhu.ac.in]

- 3. Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

Phenoxyacetonitrile safety and handling precautions

An In-depth Technical Guide to the Safety and Handling of Phenoxyacetonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS No: 3598-14-9), a clear, light yellow-brown liquid, serves as a versatile building block in organic synthesis.[1] It is notably used as a reactant in the preparation of various pharmaceutical intermediates.[1][2] Given its chemical properties and toxicological profile, a thorough understanding of its hazards and the implementation of rigorous safety protocols are imperative for its handling in a research and development setting. This guide provides comprehensive safety data, detailed handling procedures, and emergency protocols to ensure a safe laboratory environment.

Section 1: Hazard Identification and Classification

This compound is classified as a hazardous substance that is harmful if swallowed, in contact with skin, or if inhaled.[3][4][5][6][7] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating these hazards.

Table 1: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement | Signal Word |

|---|---|---|---|

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Warning |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin | Warning |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled | Warning |

Section 2: Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is critical for its safe handling and storage.

Table 2: Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₈H₇NO[2][3] |

| Molecular Weight | 133.15 g/mol [2][3][4][5] |

| Appearance | Clear light yellow-brown liquid[1] |

| Boiling Point | 235-238 °C (lit.)[2][4][5] |

| Density | 1.09 g/mL at 25 °C (lit.)[2][4][5] |

| Refractive Index | n20/D 1.524 (lit.)[1][4][5] |

| Flash Point | >110 °C (>230 °F)[1][2] |

| Storage Temperature | 2-8°C[2] |

Section 3: Toxicology and Potential Mechanism of Action

The primary toxicological concern with this compound is its acute toxicity upon ingestion, dermal contact, or inhalation.[3] While specific lethal dose (LD50/LC50) values are not publicly available, its classification as Category 4 indicates significant hazard. Chronic exposure to related nitrile compounds may lead to symptoms such as loss of appetite, headache, weakness, nausea, and irritation of the upper respiratory tract and eyes.[1]

A potential mechanism of toxicity for nitriles involves in-vivo metabolism to cyanide.[1] Cyanide then acts as a potent inhibitor of cytochrome c oxidase (Complex IV) in the mitochondrial electron transport chain, which impairs cellular respiration and can lead to rapid cell death.

Caption: Proposed mechanism of this compound toxicity via metabolic release of cyanide.

Section 4: Experimental Protocols for Acute Toxicity Assessment

The GHS classification of this compound is determined through standardized toxicity testing. The following are summaries of the relevant Organisation for Economic Co-operation and Development (OECD) guidelines used to assess acute toxicity.

Protocol 1: Acute Oral Toxicity - Acute Toxic Class Method (OECD Guideline 423)

This method is designed to classify a substance based on its oral toxicity using a stepwise procedure with a minimal number of animals.[8][9]

-

Principle: A stepwise procedure is used where a group of animals (typically three) is dosed at a defined starting level (e.g., 300 mg/kg).[10] The outcome (mortality or survival) determines the next step: if mortality is observed, the next group is dosed at a lower level; if no mortality occurs, the next group is dosed at a higher level.[10] This continues until the toxicity class can be determined.

-

Animal Selection: Healthy, young adult rats (8-12 weeks old) are typically used. Females are generally preferred as they are often slightly more sensitive.[11]

-

Dose Administration: The test substance is administered in a single dose by gavage using a stomach tube. Animals are fasted prior to dosing.

-

Observation Period: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days post-dosing.[10]

-

Endpoint: The primary endpoint is the classification of the substance into a GHS category based on the observed mortality at specific dose levels. A gross necropsy is performed on all animals at the end of the observation period.

Protocol 2: Acute Dermal Toxicity (OECD Guideline 402)

This guideline assesses the potential hazard from short-term dermal exposure to a substance.[2][12]

-

Principle: The test substance is applied to the skin of a group of animals in a single dose.[2] A limit test at a high dose (e.g., 2000 mg/kg) can be performed initially to determine if the substance has very low toxicity.[2] If toxicity is observed, a full study with at least three dose levels is conducted to determine the dose-response relationship.

-

Animal Preparation: Approximately 24 hours before the test, the fur is removed from the dorsal area of the trunk of the test animals (typically rats). The prepared area should be about 10% of the total body surface.[2][11]

-

Dose Application: The substance is applied uniformly over the shaved area and held in contact with the skin with a porous gauze dressing and non-irritating tape for a 24-hour exposure period.[2][13]

-

Observation Period: Animals are observed for 14 days for signs of toxicity and mortality. Body weights are recorded weekly.[2]

-

Endpoint: The LD50 value can be calculated, and the substance is classified according to the GHS criteria. Gross necropsy is performed on all animals.

Protocol 3: Acute Inhalation Toxicity (OECD Guideline 403)

This method provides information on health hazards arising from short-term exposure to an airborne substance.[3][4]

-

Principle: This guideline describes two protocols: a traditional LC50 protocol and a Concentration x Time (C x t) protocol.[1][3][14] In the traditional protocol, groups of animals are exposed to at least three concentrations of the test substance for a fixed duration (typically 4 hours).[1][3]

-

Animal Selection: The preferred species is the rat. Healthy young adult animals (8-12 weeks old) are used.[3][14]

-

Exposure Method: Animals are exposed in inhalation chambers that can be "whole-body" or "nose-only".[14] The concentration of the test substance in the chamber is monitored continuously. Environmental conditions like temperature (22±3°C) and humidity (30-70%) are controlled.[14]

-

Observation Period: Animals are observed for at least 14 days post-exposure for signs of toxicity and mortality.[1][3]

-

Endpoint: The median lethal concentration (LC50) is estimated, which informs the GHS classification.[1] All animals undergo a gross necropsy.

Section 5: Safe Handling and Storage

Due to its acute toxicity, strict adherence to safety protocols is mandatory. The hierarchy of controls should be applied to minimize exposure risk.

Caption: Hierarchy of controls for managing exposure to this compound.

Engineering Controls

-

Ventilation: Always handle this compound in a properly functioning chemical fume hood to minimize inhalation exposure.[13]

-

Safety Equipment: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[13]

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[4][5]

-

Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., nitrile rubber). Change gloves immediately if contamination occurs.[4][5]

-

Respiratory Protection: If working outside of a fume hood or if there is a risk of exceeding exposure limits, use a NIOSH-approved respirator with an organic vapor cartridge.[4]

Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing.[14] Do not breathe vapors or mists.[15] Wash hands thoroughly after handling.[14]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances.[14] Keep the container tightly closed.[2][14] Store away from strong oxidizing agents.[1]

Section 6: Emergency and First Aid Procedures

Immediate and appropriate action is critical in the event of an exposure.

Caption: Workflow for first aid response to this compound exposure.

-

Inhalation: Move the person to fresh air immediately. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[11][14]

-

Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[9][14]

-

Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[11][14]

-

Ingestion: Do NOT induce vomiting. Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[14]

Section 7: Stability and Reactivity

-

Chemical Stability: Stable under recommended storage conditions.[1]

-

Conditions to Avoid: Excess heat and sources of ignition.[1]

-

Incompatible Materials: Strong oxidizing agents.[1]

-

Hazardous Decomposition Products: Combustion may produce carbon monoxide, carbon dioxide, and nitrogen oxides.[1]

Section 8: Disposal Considerations

Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Consult with your institution's environmental health and safety department for specific guidance. Do not allow the product to enter drains or waterways.[14]

References

- 1. OECD No. 403: Acute Inhalation Test - Analytice [analytice.com]

- 2. nucro-technics.com [nucro-technics.com]

- 3. eurolab.net [eurolab.net]

- 4. oecd.org [oecd.org]

- 5. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 6. This compound | C8H7NO | CID 241641 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 3598-14-9 [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. oecd.org [oecd.org]

- 10. scribd.com [scribd.com]

- 11. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

- 12. oecd.org [oecd.org]

- 13. Acute Dermal Toxicity OECD 402 - Altogen Labs [altogenlabs.com]

- 14. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

- 15. Acute Inhalation Toxicity OECD 403 - Altogen Labs [altogenlabs.com]

Methodological & Application

Application Notes and Protocols for the Williamson Ether Synthesis of Phenoxyacetonitrile

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of phenoxyacetonitrile via the Williamson ether synthesis, a fundamental reaction in organic chemistry for the formation of ethers. This document includes information on standard and phase-transfer catalysis (PTC) conditions, quantitative data, experimental procedures, and characterization. Additionally, it explores the potential role of this compound derivatives as vasodilators and illustrates a relevant signaling pathway.

Introduction

This compound is a valuable intermediate in organic synthesis, utilized in the preparation of various biologically active compounds.[1] The Williamson ether synthesis is a robust and widely used method for its preparation, involving the reaction of a phenoxide with an alkyl halide.[2] This reaction proceeds via an SN2 mechanism and can be optimized using various bases, solvents, and catalysts.

Data Presentation

Table 1: Reaction Conditions and Yields for the Synthesis of Substituted Phenoxyacetonitriles[3]

| Substituent on Phenol | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| H (Phenol) | K₂CO₃ | Acetone | Reflux | ~4-6 | ~90 |

| 4-Nitro | K₂CO₃ | DMF | 100 | 8 | ~75 |

| 4-Chloro | K₂CO₃ | Acetone | Reflux | 6 | ~85 |

| 4-Methyl | K₂CO₃ | Acetone | Reflux | 4 | ~92 |

| 4-Methoxy | K₂CO₃ | Acetonitrile | 80 | 3 | ~95 |

| 2,4-Dichloro | NaH | DMF | 80 | 5 | ~80 |

Note: These are representative values, and actual yields may vary depending on the specific reaction conditions and scale.

Experimental Protocols

Standard Williamson Ether Synthesis of this compound

This protocol is a general procedure for the synthesis of this compound using potassium carbonate as the base and acetone as the solvent.

Materials:

-

Phenol (1.0 eq.)

-

Chloroacetonitrile (1.1 eq.)

-

Potassium Carbonate (K₂CO₃), finely powdered (1.5 eq.)

-

Acetone, anhydrous

-

Dichloromethane

-

1M Sodium Hydroxide (NaOH) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Deionized water

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Büchner funnel and filter paper

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask containing a magnetic stir bar, add phenol (1.0 eq.) and anhydrous acetone.

-

Add finely powdered potassium carbonate (1.5 eq.) to the solution.

-

Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the potassium phenoxide salt.

-

Add chloroacetonitrile (1.1 eq.) to the reaction mixture.

-

Attach a reflux condenser and heat the mixture to reflux (the boiling point of acetone is 56 °C).

-

Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter the solid potassium carbonate and potassium chloride using a Büchner funnel.

-

Remove the acetone from the filtrate using a rotary evaporator.

-

Dissolve the resulting residue in dichloromethane.

-

Transfer the dichloromethane solution to a separatory funnel and wash twice with 1M NaOH solution to remove any unreacted phenol.

-

Wash the organic layer with deionized water until the aqueous layer is neutral.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and remove the dichloromethane using a rotary evaporator to yield the crude this compound.

-

The crude product can be further purified by vacuum distillation or column chromatography.

Phase-Transfer Catalysis (PTC) Protocol

Phase-transfer catalysis can enhance the reaction rate and yield, especially when dealing with reactants in different phases.[3][4] Tetrabutylammonium bromide (TBAB) is a commonly used phase-transfer catalyst for this synthesis.[5]

Modifications to the Standard Protocol:

-

In addition to the reagents in the standard protocol, add a catalytic amount of tetrabutylammonium bromide (TBAB) (e.g., 5 mol%).

-

A biphasic solvent system, such as dichloromethane and water, can be used. The phenol and chloroacetonitrile would be in the organic phase, and the base (e.g., NaOH) in the aqueous phase. The TBAB facilitates the transfer of the hydroxide ion to the organic phase to deprotonate the phenol.

Characterization of this compound

1H NMR (Proton Nuclear Magnetic Resonance):

-

The 1H NMR spectrum of this compound is expected to show signals for the aromatic protons of the phenyl group and the methylene protons adjacent to the ether oxygen and the nitrile group.[6]

13C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

The 13C NMR spectrum will show distinct signals for the carbons of the phenyl ring, the methylene carbon, and the nitrile carbon.[6]

FTIR (Fourier-Transform Infrared Spectroscopy):

-

The FTIR spectrum will exhibit characteristic absorption bands for the C≡N stretch of the nitrile group (around 2230-2260 cm⁻¹), C-O-C stretching of the ether linkage, and C-H and C=C vibrations of the aromatic ring.

Mass Spectrometry (MS):

-

The mass spectrum will show the molecular ion peak corresponding to the molecular weight of this compound (133.15 g/mol ).[6] Fragmentation patterns can provide further structural information.

Visualizations

Experimental Workflow

Caption: A generalized workflow for the synthesis and purification of this compound.

Logical Relationship: Williamson Ether Synthesis Mechanism

Caption: The reaction mechanism for the synthesis of this compound.

Potential Signaling Pathway: Vasodilation by this compound Derivatives

This compound derivatives have been investigated for their potential as vasodilators. While the exact mechanisms for all derivatives are not fully elucidated, a common pathway for many vasodilators involves the relaxation of vascular smooth muscle. One such prominent pathway is the nitric oxide/cyclic guanosine monophosphate (NO/cGMP) signaling cascade. Some compounds can act as calcium channel blockers.[7]

Caption: A potential mechanism of vasodilation by this compound derivatives.

References

- 1. 苯氧乙腈 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. benchchem.com [benchchem.com]

- 3. Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ptfarm.pl [ptfarm.pl]

- 5. nbinno.com [nbinno.com]

- 6. This compound | C8H7NO | CID 241641 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. L-Type Calcium Channel Blocker Enhances Cellular Delivery and Gene Silencing Potency of Cell-Penetrating Asymmetric siRNAs - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Phenoxyacetonitrile as a Versatile Precursor in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Phenoxyacetonitrile, a versatile and reactive building block, serves as a crucial precursor in the synthesis of a diverse array of organic molecules. Its unique structure, combining a phenoxy group and a nitrile moiety, allows for a variety of chemical transformations, making it an invaluable starting material for the preparation of compounds with significant biological activities. These include potential pharmaceuticals such as vasodilators, anthelmintics, and enzyme inhibitors. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of key organic intermediates.

Key Applications of this compound

This compound is a valuable precursor for the synthesis of several classes of organic compounds:

-

Substituted Acetophenones: Through reactions like the Hoesch reaction, the nitrile group can be converted into a ketone, leading to the formation of substituted acetophenones, which are important intermediates in medicinal chemistry.

-

Thioether Derivatives: The methylene bridge in this compound is susceptible to substitution, allowing for the introduction of various functional groups, including thioethers.

-

Pyrimidine Derivatives: this compound can be incorporated into the synthesis of heterocyclic compounds like pyrimidines, which form the core structure of many biologically active molecules.

Experimental Protocols

The following section details the experimental procedures for the synthesis of various derivatives using this compound as a precursor.

Synthesis of 2,4-Dihydroxyphenoxyacetophenone via Hoesch Reaction

This protocol describes the synthesis of a 2,4-dihydroxyacetophenone derivative, a common scaffold in medicinal chemistry, using a method analogous to the Hoesch reaction with resorcinol and this compound. The reaction involves the condensation of the nitrile with the electron-rich phenol in the presence of a Lewis acid catalyst, followed by hydrolysis.

Reaction Scheme:

α-Bromo-phenoxyacetonitrile + Sodium thiomethoxide --> Methylthio(phenoxy)acetonitrile + NaBr

3,4,5-Trimethoxyphenol + 5-Bromo-2,4-diaminopyrimidine --(Base)--> 2,4-Diamino-5-(3,4,5-trimethoxyphenoxy)pyrimidine

Caption: Mechanism of anthelmintic action of amino-acetonitrile derivatives.

Vasodilatory Effect of this compound Derivatives

Certain derivatives of this compound have been investigated for their potential as vasodilators. A common pathway for vasodilation involves the stimulation of nitric oxide (NO) production in endothelial cells. [1][2]NO then diffuses to the adjacent smooth muscle cells and activates soluble guanylate cyclase (sGC), leading to an increase in cyclic guanosine monophosphate (cGMP). Elevated cGMP levels ultimately cause smooth muscle relaxation and vasodilation. [3]

Caption: Nitric oxide-mediated vasodilation pathway.

Synthetic Workflow: Williamson Ether Synthesis

The Williamson ether synthesis is a fundamental and widely used method for preparing ethers, including this compound derivatives from a substituted phenol and an α-haloacetonitrile. The workflow involves the deprotonation of the phenol to form a more nucleophilic phenoxide, which then displaces the halide in an SN2 reaction.

Caption: General workflow for Williamson ether synthesis.

References

- 1. Communication is Key: Mechanisms of Intercellular Signaling in Vasodilation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Activation of cholinergic pathway induced vasodilation in rat aorta using aqueous and methanolic leaf extracts of Gynura procumbens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Applications of Phenoxyacetonitrile in Heterocyclic Chemistry: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Phenoxyacetonitrile, a versatile C2 synthon, serves as a valuable precursor in the synthesis of a diverse array of heterocyclic compounds. Its activated methylene group and the phenoxy moiety allow for a range of chemical transformations, including cyclization and multicomponent reactions, leading to the formation of key heterocyclic scaffolds relevant to medicinal chemistry and drug development. This document provides detailed application notes and experimental protocols for the synthesis of pyrimidines, quinolines, and pyridazinones using this compound as a key starting material.

I. Synthesis of Substituted 2,4-Diaminopyrimidines

Substituted 2,4-diaminopyrimidines are a critical class of heterocyclic compounds with a broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties. This compound provides a convergent and efficient route to 5-phenoxy-substituted 2,4-diaminopyrimidines, which are analogues of the antibacterial drug trimethoprim.

The synthetic strategy involves a two-step process. First, this compound is condensed with an orthoformate to generate an intermediate, 3-alkoxy-2-phenoxyacrylonitrile. This intermediate is then cyclized with guanidine to yield the desired 2,4-diamino-5-phenoxypyrimidine.

Application Note: Synthesis of 2,4-Diamino-5-phenoxypyrimidine

This protocol outlines the synthesis of 2,4-diamino-5-phenoxypyrimidine, a key intermediate for the development of novel dihydrofolate reductase (DHFR) inhibitors. The phenoxy group at the 5-position offers a site for further functionalization to explore structure-activity relationships.

Reaction Scheme:

Caption: Synthesis of 2,4-Diamino-5-phenoxypyrimidine.

Experimental Protocol: Synthesis of 2,4-Diamino-5-phenoxypyrimidine

Step 1: Synthesis of 3-Ethoxy-2-phenoxyacrylonitrile

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine this compound (1.0 eq), triethyl orthoformate (1.5 eq), and acetic anhydride (2.0 eq).

-

Heat the reaction mixture to reflux and maintain for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, allow the mixture to cool to room temperature.

-

Remove the volatile components under reduced pressure to obtain the crude 3-ethoxy-2-phenoxyacrylonitrile. This intermediate is often used in the next step without further purification.

Step 2: Synthesis of 2,4-Diamino-5-phenoxypyrimidine

-

Prepare a solution of sodium ethoxide in ethanol by dissolving sodium metal (1.1 eq) in absolute ethanol under an inert atmosphere.

-

To this solution, add guanidine hydrochloride (1.1 eq) and stir for 30 minutes at room temperature.

-

Add the crude 3-ethoxy-2-phenoxyacrylonitrile (1.0 eq) from the previous step to the guanidine solution.

-

Heat the reaction mixture to reflux and maintain for 6-8 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature and neutralize with glacial acetic acid.

-

The product will precipitate out of the solution. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

| Reactant | Product | Yield (%) | Reference |

| 3-Ethoxy-2-phenoxyacrylonitrile & Guanidine | 2,4-Diamino-5-phenoxypyrimidine | 60-70% | Adapted from general pyrimidine syntheses[1][2] |

II. Synthesis of Substituted Quinolines

Quinolines are a prominent class of nitrogen-containing heterocycles found in numerous natural products and synthetic compounds with a wide range of biological activities, including antimalarial, anticancer, and antibacterial properties. This compound can be utilized as a C-nucleophile in reactions with quinoline N-oxides to introduce a cyanophenoxymethyl group onto the quinoline ring, which can be a precursor for further synthetic modifications.

Application Note: Reissert-Henze Type Reaction of this compound with Quinoline 1-Oxide

This application note describes the functionalization of the quinoline scaffold using this compound in a Reissert-Henze type reaction. The reaction introduces a valuable cyanophenoxymethyl substituent at the 2-position of the quinoline ring, providing a handle for further chemical transformations.

Reaction Scheme:

Caption: Synthesis of 2-(Cyanophenoxymethyl)quinoline.

Experimental Protocol: Synthesis of 2-(Cyanophenoxymethyl)quinoline

-

In a two-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, dissolve quinoline 1-oxide (1.0 eq) in a suitable aprotic solvent such as dichloromethane or chloroform.

-

Cool the solution to 0 °C in an ice bath.

-

Add this compound (1.2 eq) to the solution.

-

Slowly add benzoyl chloride (1.1 eq) dropwise to the reaction mixture while maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate, followed by water, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

| Reactants | Product | Yield (%) |

| Quinoline 1-Oxide, this compound, Benzoyl Chloride | 2-(Cyanophenoxymethyl)quinoline | Moderate to Good |

III. Synthesis of Substituted Pyridazinones

Pyridazinone derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including cardiovascular, anti-inflammatory, and analgesic properties. This compound can serve as a building block for the synthesis of pyridazinone derivatives.[3]

Application Note: Synthesis of [[(oxo)pyridazinyl]phenoxy]acetonitrile Derivatives

This protocol describes a general approach to the synthesis of pyridazinone derivatives incorporating a this compound moiety. The reaction typically involves the condensation of a β-ketoester with a hydrazine, followed by further functionalization, or a multicomponent reaction involving this compound or a derivative.

Workflow Diagram:

References

- 1. EP0028316A1 - Process for the preparation of 2,4-diaminopyrimidine - Google Patents [patents.google.com]

- 2. EP0339208B1 - 6-Oxopyridazine derivatives, process for their preparation and medicaments containing these compounds - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

Application Notes and Protocols for the Quantitative Analysis of Phenoxyacetonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenoxyacetonitrile is a chemical intermediate used in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Accurate and reliable quantification of this compound is essential for process monitoring, quality control of starting materials and final products, and for stability and pharmacokinetic studies. This document provides detailed application notes and experimental protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS).

The following protocols are based on established analytical principles and methods for similar compounds. It is crucial to note that these methods should be fully validated in the user's laboratory to ensure they meet the specific requirements of the intended application.

Analytical Methods Overview

A summary of the typical performance characteristics for the described analytical methods is presented in Table 1. The data provided are illustrative and represent typical values that may be achieved. Actual performance metrics will be dependent on the specific instrumentation, sample matrix, and laboratory conditions.

Table 1: Summary of Illustrative Quantitative Data for this compound Analytical Methods

| Parameter | HPLC-UV | GC-MS |

| Linearity (r²) | > 0.999 | > 0.998 |

| Limit of Detection (LOD) | 0.05 µg/mL | 0.01 µg/mL |

| Limit of Quantification (LOQ) | 0.15 µg/mL | 0.03 µg/mL |

| Accuracy (% Recovery) | 98 - 102% | 97 - 103% |

| Precision (% RSD) | < 2.0% | < 3.0% |

| Range | 0.15 - 100 µg/mL | 0.03 - 50 µg/mL |

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely used technique for the quantification of this compound, suitable for routine quality control and purity assessment.

Experimental Protocol

1. Instrumentation and Chromatographic Conditions:

-

HPLC System: A standard HPLC system equipped with a binary or quaternary pump, autosampler, column oven, and a UV-Vis detector.

-

Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40, v/v). The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 270 nm (based on the UV absorbance of the phenoxy group; an initial wavelength scan is recommended to determine the optimal wavelength).

-

Injection Volume: 10 µL.

2. Standard and Sample Preparation:

-

Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with the mobile phase.

-

Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 0.15, 0.5, 1, 5, 10, 50, 100 µg/mL).

-

Sample Preparation:

-

Accurately weigh a sample containing this compound.

-

Dissolve the sample in a suitable solvent (e.g., mobile phase). Sonication may be used to ensure complete dissolution.[1]

-

Dilute the sample solution with the mobile phase to a concentration that falls within the calibration range.

-

Filter the final sample solution through a 0.45 µm syringe filter into an HPLC vial before analysis.[2][3]

-

3. Data Analysis:

-

Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.

-

Perform a linear regression analysis on the calibration curve to determine the equation of the line and the correlation coefficient (r²).

-

Determine the concentration of this compound in the prepared sample by interpolating its peak area from the calibration curve.

Workflow Diagram

Caption: HPLC-UV analysis workflow for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high selectivity and sensitivity, making it an excellent method for the quantification of this compound, especially in complex matrices or for trace-level analysis.

Experimental Protocol

1. Instrumentation and Chromatographic Conditions:

-

GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

-

Column: A non-polar or mid-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Inlet Temperature: 250 °C.

-

Injection Mode: Splitless (for trace analysis) or split (e.g., 20:1) for higher concentrations.

-

Oven Temperature Program:

-

Initial temperature: 80 °C, hold for 2 minutes.

-

Ramp: 15 °C/min to 280 °C.

-

Hold: 5 minutes at 280 °C.

-

-

MS Transfer Line Temperature: 280 °C.

-

Ion Source Temperature: 230 °C.

-

Ionization Energy: 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for high sensitivity and selectivity. Characteristic ions for this compound should be determined by acquiring a full scan mass spectrum of a standard. Potential ions to monitor could include the molecular ion and major fragment ions.

2. Standard and Sample Preparation:

-

Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with a suitable volatile solvent such as ethyl acetate or dichloromethane.

-

Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the same solvent to cover the desired concentration range (e.g., 0.03, 0.1, 0.5, 1, 10, 50 µg/mL).

-

Sample Preparation:

-

The sample preparation will be matrix-dependent. For solid samples, an extraction step may be necessary. For liquid samples, a liquid-liquid extraction or solid-phase extraction (SPE) might be required to remove interferences.[4]

-

A simple dilution with the solvent used for the standards may be sufficient for relatively clean samples.

-

Ensure the final sample is in a volatile solvent compatible with GC analysis.

-

If necessary, filter the final sample solution through a 0.2 µm syringe filter suitable for organic solvents.[5]

-

3. Data Analysis:

-

Create a calibration curve by plotting the peak area of the selected ion(s) for this compound against the concentration of the standards.

-

Perform a linear regression analysis to obtain the calibration equation and correlation coefficient.

-

Determine the concentration of this compound in the sample extract from the calibration curve.

Workflow Diagram

Caption: GC-MS analysis workflow for this compound.

Method Validation

It is imperative that any analytical method be validated for its intended purpose. Key validation parameters to assess include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

-

Linearity and Range: The relationship between concentration and instrument response over a defined range.

-

Accuracy: The closeness of the test results to the true value.

-

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample (repeatability and intermediate precision).

-

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

-

Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

These validation experiments should be performed according to established guidelines, such as those from the International Council for Harmonisation (ICH).

References

Application Notes and Protocols for the GC-MS Analysis of Phenoxyacetonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenoxyacetonitrile is a chemical intermediate of interest in the synthesis of various pharmaceutical and agrochemical compounds. Accurate and reliable quantitative analysis of this compound is crucial for process monitoring, quality control, and metabolic studies. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds. This document provides detailed application notes and protocols for the analysis of this compound by GC-MS, including a method for direct analysis and a derivatization procedure for its potential hydrolysis product, phenoxyacetic acid.

Direct GC-MS Analysis of this compound

This compound is a relatively volatile compound and can often be analyzed directly by GC-MS without the need for derivatization. This approach is advantageous due to its simplicity and reduced sample preparation time.

Experimental Protocol: Direct GC-MS Analysis

1. Instrumentation:

-

Gas Chromatograph: Agilent 7890B GC system or equivalent.

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

GC Column: A mid-polarity capillary column such as a DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) is recommended.

2. Reagents and Materials:

-

This compound standard (≥98% purity).

-

Solvent: Dichloromethane or Ethyl Acetate (GC grade).

-

Volumetric flasks, pipettes, and autosampler vials.

3. Standard Preparation:

-

Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of the chosen solvent in a volumetric flask.

-

Working Standards: Prepare a series of working standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

4. Sample Preparation:

-

Dissolve the sample containing this compound in a suitable solvent to a concentration expected to be within the calibration range.

-

Filter the sample through a 0.45 µm syringe filter if particulates are present.

5. GC-MS Conditions:

-

Inlet Temperature: 250°C

-

Injection Volume: 1 µL

-

Injection Mode: Splitless

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 70°C, hold for 2 minutes.

-

Ramp: 15°C/min to 280°C.

-

Hold: 5 minutes at 280°C.

-

-

Transfer Line Temperature: 280°C

-

Ion Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

MS Acquisition Mode: Full Scan (m/z 40-400) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

-

SIM Ions for this compound (C₈H₇NO): m/z 133 (molecular ion), 94, 77, 65 (fragments - to be confirmed with an actual standard).

-

6. Data Analysis:

-

Identify the this compound peak in the total ion chromatogram (TIC) by its retention time and mass spectrum.

-

For quantitative analysis, construct a calibration curve by plotting the peak area of the primary SIM ion against the concentration of the standards.

-

Determine the concentration of this compound in the samples from the calibration curve.

Logical Workflow for Direct GC-MS Analysis

Caption: Workflow for the direct analysis of this compound by GC-MS.

Derivatization of Phenoxyacetic Acid (Hydrolysis Product) for GC-MS Analysis

In biological matrices or under certain environmental conditions, this compound may undergo hydrolysis to form phenoxyacetic acid. Phenoxyacetic acid contains a carboxylic acid group, which is polar and less volatile, making derivatization necessary for optimal GC-MS analysis.[1] Silylation is a common derivatization technique for compounds containing active hydrogens.

Principle of Derivatization

Silylation involves the replacement of the acidic proton of the carboxylic acid group with a trimethylsilyl (TMS) group. This process increases the volatility and thermal stability of the analyte, leading to improved chromatographic peak shape and sensitivity. A common silylating reagent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like trimethylchlorosilane (TMCS).

Experimental Protocol: Silylation of Phenoxyacetic Acid

1. Reagents and Materials:

-

Phenoxyacetic acid standard (≥98% purity).

-

Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

-

Solvent: Pyridine or Acetonitrile (anhydrous).

-

Reaction vials with screw caps and PTFE-lined septa.

-

Heating block or oven.

2. Standard and Sample Preparation:

-

Prepare stock and working standards of phenoxyacetic acid in the chosen anhydrous solvent.

-

For samples, perform an appropriate extraction to isolate the acidic fraction containing phenoxyacetic acid. Evaporate the extract to dryness under a gentle stream of nitrogen.

3. Derivatization Procedure:

-

To the dried residue of the standard or sample in a reaction vial, add 50 µL of anhydrous pyridine (or acetonitrile) and 50 µL of BSTFA + 1% TMCS.

-

Securely cap the vial and vortex briefly to mix.

-

Heat the vial at 70°C for 30 minutes in a heating block or oven.

-

Allow the vial to cool to room temperature before GC-MS analysis.

4. GC-MS Conditions:

-

Use the same GC-MS instrumentation and a similar column as for the direct analysis.

-

Inlet Temperature: 260°C

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 2 minutes.

-

Ramp: 10°C/min to 280°C.

-

Hold: 5 minutes at 280°C.

-

-

MS Parameters:

-

SIM Ions for TMS-Phenoxyacetic Acid: m/z 224 (molecular ion), 209, 179, 73 (fragments - to be confirmed with an actual standard).

-

Derivatization and Analysis Workflow

Caption: Workflow for the silylation and GC-MS analysis of phenoxyacetic acid.

Quantitative Data Summary